molecular formula C10H15NO2 B15276475 2-Ethoxy-4-methoxy-5-methylaniline

2-Ethoxy-4-methoxy-5-methylaniline

Cat. No.: B15276475
M. Wt: 181.23 g/mol
InChI Key: NYLZCVRIYLYBOX-UHFFFAOYSA-N
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Description

2-Ethoxy-4-methoxy-5-methylaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of ethoxy, methoxy, and methyl groups attached to the benzene ring, along with an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-4-methoxy-5-methylaniline can be achieved through several methods. One common approach involves the nitration of a suitable precursor, followed by reduction to introduce the amino group. For example, starting from 2-ethoxy-4-methoxy-5-methylbenzene, nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The resulting nitro compound is then reduced using a reducing agent such as iron powder in the presence of hydrochloric acid to yield the desired aniline derivative .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or distillation may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4-methoxy-5-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.

    Substitution: Electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation, can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of reduced aniline derivatives.

    Substitution: Formation of halogenated, nitrated, or sulfonated products.

Scientific Research Applications

2-Ethoxy-4-methoxy-5-methylaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-methoxy-5-methylaniline involves its interaction with molecular targets and pathways. The presence of the amino group allows it to participate in hydrogen bonding and other interactions with biological molecules. The ethoxy and methoxy groups can influence its solubility and reactivity, affecting its overall behavior in chemical and biological systems.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-5-methylaniline: Similar structure but lacks the ethoxy group.

    4-Methoxy-2-methylaniline: Similar structure but with different substitution pattern.

    2-Methyl-p-anisidine: Another aniline derivative with a different substitution pattern.

Uniqueness

2-Ethoxy-4-methoxy-5-methylaniline is unique due to the presence of both ethoxy and methoxy groups, which can influence its chemical and physical properties

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

2-ethoxy-4-methoxy-5-methylaniline

InChI

InChI=1S/C10H15NO2/c1-4-13-10-6-9(12-3)7(2)5-8(10)11/h5-6H,4,11H2,1-3H3

InChI Key

NYLZCVRIYLYBOX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)OC)C)N

Origin of Product

United States

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